molecular formula C12H16O3 B14030676 Methyl 5-methyl-2-propoxybenzoate

Methyl 5-methyl-2-propoxybenzoate

Cat. No.: B14030676
M. Wt: 208.25 g/mol
InChI Key: HTWFMPSDHRHZRF-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-propoxybenzoate is an organic compound primarily used as a fragrance ingredient in perfumes and other scented products . It is a methyl ester derivative of benzoic acid, characterized by the presence of a propoxy group at the 2-position and a methyl group at the 5-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2-propoxybenzoate is typically synthesized through the esterification of benzoic acid derivatives. One common method involves the reaction of methyl benzoate with 5-methyl-2-propoxyphenol in the presence of a catalyst . The reaction conditions often include the use of an acid catalyst and heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as raw material purification, reaction optimization, and product isolation through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 5-methyl-2-propoxybenzoic acid.

    Reduction: Formation of 5-methyl-2-propoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 5-methyl-2-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the formulation of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-propoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific fragrance or reactivity profiles are desired.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 5-methyl-2-propoxybenzoate

InChI

InChI=1S/C12H16O3/c1-4-7-15-11-6-5-9(2)8-10(11)12(13)14-3/h5-6,8H,4,7H2,1-3H3

InChI Key

HTWFMPSDHRHZRF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)C(=O)OC

Origin of Product

United States

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